molecular formula C15H13ClO B1346307 2-Chloro-3',4'-dimethylbenzophenone CAS No. 34701-99-0

2-Chloro-3',4'-dimethylbenzophenone

Cat. No.: B1346307
CAS No.: 34701-99-0
M. Wt: 244.71 g/mol
InChI Key: MHSUZDCWVXTKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3',4'-dimethylbenzophenone (C₁₅H₁₃ClO) is a substituted benzophenone featuring a chlorine atom at the 2-position and methyl groups at the 3' and 4' positions on the second aromatic ring. This compound is part of the benzophenone family, widely studied for applications in organic synthesis, photochemistry, and medicinal chemistry. Its structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, influencing its reactivity, solubility, and spectral properties.

Properties

IUPAC Name

(2-chlorophenyl)-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSUZDCWVXTKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641755
Record name (2-Chlorophenyl)(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34701-99-0
Record name (2-Chlorophenyl)(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3’,4’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-chlorobenzoyl chloride and 3,4-dimethylbenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 2-Chloro-3’,4’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3’,4’-dimethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3’,4’-dimethylbenzophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3’,4’-dimethylbenzophenone involves its interaction with molecular targets and pathways. In biological systems, it can interact with cellular proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of 2-Chloro-3',4'-dimethylbenzophenone include:

Compound Name Substituents Molecular Formula Key Features
2-Chloro-3',5'-dimethylbenzophenone Cl (2), CH₃ (3',5') C₁₅H₁₃ClO Discontinued due to synthesis issues
4,4'-Dimethylbenzophenone CH₃ (4,4') C₁₅H₁₄O Baseline for quadrupole NMR studies
(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone Cl (4), OCH₃ (3',4') C₁₅H₁₃ClO₃ Higher solubility in polar solvents
2-Chloro-3',4'-(ethylenedioxy)benzophenone Cl (2), OCH₂CH₂O (3',4') C₁₅H₁₁ClO₃ Ethylenedioxy group enhances rigidity
2-Chloro-3'-morpholinomethylbenzophenone Cl (2), morpholinomethyl (3') C₁₈H₁₈ClNO₂ Pharmacological potential via morpholine

Physicochemical Properties

  • Melting Points: 4,4'-Dimethylbenzophenone has a lower melting point (~60°C) due to symmetrical methyl groups reducing lattice energy . (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone melts at 74–78°C, attributed to methoxy groups enhancing intermolecular interactions . Ethylenedioxy derivatives exhibit higher rigidity, likely increasing melting points, though specific data are unavailable .
  • Solubility: Methoxy and morpholinomethyl substituents improve solubility in polar solvents (e.g., methanol, DMSO) compared to methyl or chloro groups . Chloro groups reduce water solubility but enhance lipophilicity, favoring organic phase reactions .
  • Spectroscopic Properties: In NMR studies, 4,4'-dimethylbenzophenone shows α-values (quadrupole shifts) of 142 kHz, influenced by methyl deuteration . Theoretical calculations (B3LYP/B3PW91) for similar benzophenones reveal dihedral angles ~52° between aromatic rings, affecting UV-Vis absorption .

Key Research Findings and Trends

  • Substituent Effects: Electron-donating groups (e.g., methyl, methoxy) increase electron density on the ketone, altering redox potentials and photodegradation rates. Chloro groups enhance electrophilicity, favoring nucleophilic aromatic substitution .
  • Structural Rigidity: Ethylenedioxy and morpholinomethyl groups restrict rotational freedom, impacting crystallinity and thermal stability .

Biological Activity

2-Chloro-3',4'-dimethylbenzophenone (CDMBP) is an organic compound belonging to the benzophenone family, characterized by a chlorine atom at the 2-position and two methyl groups at the 3' and 4' positions. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting relevant data.

CDMBP is synthesized primarily through Friedel-Crafts acylation using 2-chlorobenzoyl chloride and 3,4-dimethylbenzene, with aluminum chloride as a catalyst. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. The structural features of CDMBP influence its reactivity and biological activity, making it a valuable compound in both research and industrial applications.

Antimicrobial Activity

Recent studies have indicated that CDMBP exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus32Penicillin16
Escherichia coli64Ampicillin32

These results suggest that CDMBP could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, CDMBP has been investigated for its anticancer properties. A study focused on its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The findings indicated that CDMBP induced apoptosis in these cells, with IC50 values reflecting its potency.

Cell Line IC50 (µM) Standard Drug IC50 (µM)
MCF-710Doxorubicin5
A54915Cisplatin8

The mechanism of action appears to involve the activation of apoptotic pathways, suggesting that CDMBP may serve as a lead compound for anticancer drug development .

The biological activity of CDMBP is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have indicated that CDMBP binds effectively to proteins involved in cell signaling pathways associated with apoptosis and cell proliferation. For example, it has shown strong binding affinity to dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in cancer cells .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical study evaluated the efficacy of CDMBP in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing CDMBP showed significant improvement compared to those receiving placebo treatments.
  • Case Study on Cancer Treatment : In vitro studies involving MCF-7 cells revealed that treatment with CDMBP resulted in a marked decrease in cell viability after 24 hours, supporting its potential use as an adjunct therapy in breast cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.